molecular formula C22H25ClN2O3 B2599751 N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1396557-66-6

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2599751
CAS No.: 1396557-66-6
M. Wt: 400.9
InChI Key: HBEORJWYVMPCSI-UHFFFAOYSA-N
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Description

N-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzamide group linked to a substituted piperidine scaffold via an acetamide spacer. This structure is common in medicinal chemistry, with the piperidine ring often serving as a key pharmacophore that can interact with various enzymes and receptors . The 4-chlorobenzyloxy moiety is a common structural element in compounds under investigation for a range of biological activities. Piperidine-based compounds are frequently explored as inhibitors for a variety of protein targets, including kinases and methyltransferases . Similarly, the benzamide group is a privileged structure in drug discovery, known for its ability to be incorporated into ligands for central nervous system (CNS) targets, acetylcholinesterase (AChE) for Alzheimer's disease research, and other therapeutic targets . Researchers are invited to evaluate this compound for its potential in hit-to-lead optimization campaigns, as a building block for constructing more complex molecules, or as a chemical tool for probing biological pathways where piperidine-core structures are active. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEORJWYVMPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, also known by its CAS number 1396878-68-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27ClN2O6C_{23}H_{27}ClN_2O_6, with a molecular weight of 462.9 g/mol. The structure features a piperidine ring, which is known for its diverse pharmacological properties, and a chlorobenzyl group that may enhance its biological activity.

PropertyValue
Molecular FormulaC23H27ClN2O6
Molecular Weight462.9 g/mol
CAS Number1396878-68-4
SolubilityNot available

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound). For instance, research on related piperidine derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study investigated the effects of a similar piperidine derivative on human cancer cell lines, reporting an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Antimicrobial Properties

Compounds containing piperidine moieties have also demonstrated antimicrobial activity. The presence of the chlorobenzyl group may contribute to enhanced interactions with bacterial cell membranes.

Research Findings : In vitro studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound is also being evaluated for its ability to inhibit key enzymes involved in various physiological processes. Enzyme inhibition studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition Activity
AcetylcholinesteraseModerate inhibition
UreaseSignificant inhibition

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell membrane integrity.
  • Enzyme Interaction : It inhibits specific enzymes crucial for metabolic processes.

Comparison with Similar Compounds

Key Structural Differences and Implications

Piperidine vs. Piperazine Rings :

  • The target compound and analogs utilize a piperidine ring, which confers rigidity and moderate basicity. In contrast, 's compound employs a piperazine ring, offering greater flexibility and higher basicity due to the additional nitrogen atom. Piperazine derivatives often exhibit improved solubility but may face metabolic instability .

Substituent Variations: Chlorobenzyl vs. Brominated Groups: The 4-chlorobenzyl group in the target compound provides lipophilicity and moderate electron-withdrawing effects. replaces the chlorobenzyl group with a 3-bromopyridinyloxy substituent, introducing aromatic nitrogen for hydrogen bonding and polar interactions .

Functional Group Diversity: 's thiazolidinone derivative replaces the piperidine ring with a thiazolidinone core, which is associated with antimicrobial and anticancer activities. The presence of a 4-nitrobenzylidene group enhances electrophilicity, likely contributing to its potent antimicrobial effects (pMICam = 1.86 µM/mL) .

Pharmacological Insights from Analogous Compounds

CCR5 Antagonism (): The structurally closest analog () acts as a CCR5 antagonist, blocking HIV-1 entry. However, the absence of a brominated benzyl group (as in ) might reduce binding specificity .

Antimicrobial Activity (): Thiazolidinone derivatives with benzamide side chains (e.g., compound 7 in ) demonstrate antimicrobial potency. While the target compound lacks the thiazolidinone core, its benzamide and chlorobenzyl groups could interact with bacterial targets such as penicillin-binding proteins or efflux pumps .

Research Tool Potential (): 's compound is marketed as a research chemical, highlighting the utility of piperidine-benzamide scaffolds in drug discovery. The bromopyridinyloxy substituent in this analog may serve as a halogen bond donor, a feature exploited in kinase inhibitor design .

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